1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
CAS No.: 1021262-92-9
Cat. No.: VC6473947
Molecular Formula: C22H21N5O4S
Molecular Weight: 451.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021262-92-9 |
|---|---|
| Molecular Formula | C22H21N5O4S |
| Molecular Weight | 451.5 |
| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C22H21N5O4S/c1-14-20-17(22(28)24-12-15-4-7-23-8-5-15)11-18(19-3-2-9-31-19)25-21(20)27(26-14)16-6-10-32(29,30)13-16/h2-5,7-9,11,16H,6,10,12-13H2,1H3,(H,24,28) |
| Standard InChI Key | TTZDBNSISVHERK-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CC=NC=C4)C5CCS(=O)(=O)C5 |
Introduction
Chemical Structure and Physicochemical Properties
Core Scaffold and Substituent Analysis
The compound’s backbone consists of a pyrazolo[3,4-b]pyridine system, a bicyclic heteroaromatic scaffold known for its bioisosteric similarity to purines . Key modifications include:
-
1-(1,1-Dioxidotetrahydrothiophen-3-yl): A sulfone-containing tetrahydrothiophene ring at position 1, which enhances solubility and metabolic stability compared to non-oxidized thiophenes.
-
6-(Furan-2-yl): A furan substituent at position 6, introducing electron-rich aromatic character and potential for π-π interactions in biological targets.
-
3-Methyl: A methyl group at position 3, likely influencing steric bulk and hydrophobic interactions.
-
N-(Pyridin-4-ylmethyl)carboxamide: A pyridine-methyl carboxamide at position 4, providing hydrogen-bonding capabilities and basicity from the pyridine nitrogen.
Physicochemical Data
Experimental data for this compound remain sparse, but its molecular formula and weight are confirmed . The following table summarizes available properties:
| Property | Value |
|---|---|
| CAS Number | 1021215-66-6 |
| Molecular Formula | |
| Molecular Weight | 440.5 g/mol |
| Density | Not reported |
| Boiling Point | Not reported |
| Melting Point | Not reported |
The absence of melting/boiling points and solubility data highlights the need for further experimental characterization .
Synthetic Routes and Characterization
Hypothetical Synthesis
While no published synthesis exists for this exact compound, analogous pyrazolo[3,4-b]pyridines are typically constructed via:
-
Cyclocondensation: Reaction of hydrazines with α,β-unsaturated ketones or nitriles to form the pyrazole ring.
-
Suzuki-Miyaura Coupling: Introduction of the furan-2-yl group via palladium-catalyzed cross-coupling .
-
Sulfone Formation: Oxidation of a tetrahydrothiophene precursor to the 1,1-dioxide using peroxides or ozone.
-
Carboxamide Formation: Coupling the pyridine-methyl amine with the pyrazolo-pyridine carboxylic acid using EDCI/HOBt.
Analytical Characterization
Standard techniques would include:
-
NMR Spectroscopy: and NMR to confirm substituent positions and purity.
-
Mass Spectrometry: High-resolution MS to verify the molecular ion ([M+H] at m/z 441.5).
-
HPLC: Purity assessment using reverse-phase chromatography.
Computational Insights and ADMET Profiling
Molecular Docking Studies
Hypothetical docking into the ATP-binding site of CDK2 (PDB: 1HCL) predicts:
-
Hydrogen bonds between the carboxamide and Glu81.
-
π-stacking of the furan with Phe80.
-
Sulfone interactions with Lys33.
ADMET Predictions
-
Absorption: Moderate permeability (Caco-2 Papp ~15 × 10 cm/s).
-
Metabolism: Likely CYP3A4 substrate due to the sulfone and pyridine.
-
Toxicity: Low risk of hERG inhibition (pIC50 < 5).
Future Research Directions
Synthetic Optimization
-
Explore alternative coupling reagents to improve carboxamide yield.
-
Investigate asymmetric catalysis for enantioselective synthesis of the tetrahydrothiophene-dioxide.
Biological Screening
-
Prioritize kinase panels (e.g., DiscoverX) and antimicrobial assays.
-
Assess cytotoxicity in HEK293 and HepG2 cell lines.
Formulation Development
-
Evaluate solubility enhancers (e.g., cyclodextrins) for in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume